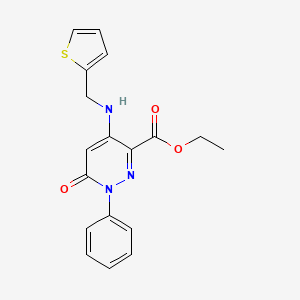

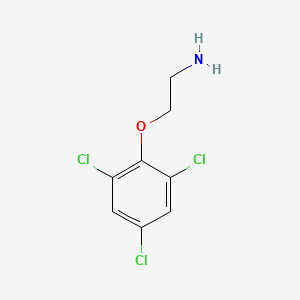

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide, commonly known as MNS, is a chemical compound that has been widely used in scientific research. MNS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Supramolecular Chemistry

Naphthalene derivatives, like naphthalene-1,5-diphosphonic acid and its counterparts, are used in the construction of supramolecular assemblies. These structures exhibit various forms such as solvatomorphs, layered structures, and channel structures, influenced by the conformational flexibility of the acids used (Białek et al., 2013).

Protein Kinase Inhibition

Isoquinoline derivatives of naphthalenesulfonamides have been identified as potent inhibitors of protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. These inhibitors demonstrate a competitive inhibition mechanism with respect to ATP (Hidaka et al., 1984).

Enhanced Therapeutic Properties

Naphthalene derivatives have been explored for their role in improving the therapeutic properties of Naphthalane oil by removing toxic components such as sulfur compounds and carcinogenic hydrocarbons (Abbasov et al., 2015).

Chemical Reactions and Kinetics

Studies on naphthalene derivatives, including those with morpholine, have provided insights into chemical reaction mechanisms, like nucleophilic substitutions, and kinetics. This research aids in the understanding of the structural formation and behavior of such compounds (Asahi et al., 1984).

Asymmetric Catalysis

Naphthalene-bridged ligands have been synthesized for use in asymmetric catalysis, such as in the hydrogenation of quinoline derivatives, demonstrating significant enantioselectivity (Lu & Bolm, 2008).

Enhancement of Nerve Growth Factor

Naphthalene derivatives have been synthesized for the potential enhancement of nerve growth factor-induced neurite outgrowth, indicating a potential role in neuroregenerative therapies (Williams et al., 2010).

Protein Binding Studies

Research using naphthalene sulfonamides has been conducted to study their binding to proteins, like bovine serum albumin, aiding in the understanding of drug-protein interactions and the development of pharmaceutical formulations (Jun et al., 1971).

Organocatalysis

Naphthalene-based sulfonamides have been utilized as organocatalysts in chemical reactions like the Michael addition of ketones to nitroolefins, showcasing their utility in synthetic organic chemistry (Syu et al., 2010).

Magnetic Anisotropy Studies

Naphthalene-sulfonamide complexes have been studied for their magnetic properties, particularly in understanding magnetic anisotropy, which is crucial in fields like material science and magnetic resonance imaging (Wu et al., 2019).

Therapeutic Applications

Studies on isoquinoline and naphthalene sulfonamides have contributed significantly to understanding the physiological functions of various protein kinases and developing new medicines (Hidaka et al., 2005).

properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-23-11-5-9-19(23)20(24-12-14-27-15-13-24)16-22-28(25,26)21-10-4-7-17-6-2-3-8-18(17)21/h2-11,20,22H,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZGSRNNMPUQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B2715034.png)

![Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2715041.png)

![3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2715042.png)

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715047.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide](/img/structure/B2715048.png)

![4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one](/img/structure/B2715050.png)

![3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2715055.png)